1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
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Description
Synthesis Analysis
The synthesis of similar triazolo[4,3-a]pyridine compounds involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The trifluoromethyl group can be introduced through various methods, such as treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of “1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea” would likely involve a triazolo[4,3-a]pyridine core with a trifluoromethyl group attached .Scientific Research Applications
Anticancer Activity and PI3K Inhibition
One of the prominent applications is in the development of anticancer agents. A study by Wang et al. (2015) synthesized a series of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)urea derivatives, aiming to modify the structure of a known PI3K inhibitor to reduce toxicity and improve antiproliferative activity. The derivatives demonstrated potent antiproliferative activities against various human cancer cell lines, highlighting their potential as effective anticancer agents with lower toxicity. The study also reported successful inhibition of tumor growth in a mouse model, indicating the promise of such compounds in cancer therapy Wang et al., 2015.
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds is another significant application. Honey et al. (2012) described the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate for generating a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. This approach, utilizing rhodium(II) or copper(II) catalyzed reactions, enables the efficient production of various heterocyclic structures that are essential in drug discovery and material science Honey et al., 2012.
Antimicrobial Activity
Compounds containing the 1,2,4-triazolo[4,3-a]pyridin moiety have also been explored for their antimicrobial properties. El‐Kazak and Ibrahim (2013) synthesized a series of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which were subjected to antimicrobial screening. The results indicated that these compounds exhibited promising antimicrobial activity, suggesting their potential use in developing new antibacterial agents El‐Kazak & Ibrahim, 2013.
Metabolic Stability and Diuretic Potential
Another research direction involves the development of diuretics with a novel mechanism of action targeting urea transporters. Anderson et al. (2012) identified a triazolothienopyrimidine compound that selectively and reversibly inhibited the urea transporter UT-B with nanomolar potency. The compound demonstrated improved metabolic stability and accumulated in the kidney and urine of mice, reducing maximum urinary concentration. This suggests a potential for the development of diuretics ("urearetics") with a novel action mechanism, which could be beneficial for treating edema resistant to traditional diuretics Anderson et al., 2012.
Properties
IUPAC Name |
1-ethyl-3-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5O/c1-2-15-10(20)16-6-8-17-18-9-7(11(12,13)14)4-3-5-19(8)9/h3-5H,2,6H2,1H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHLSAAOALHMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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